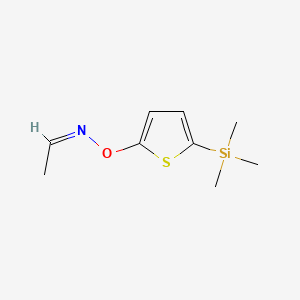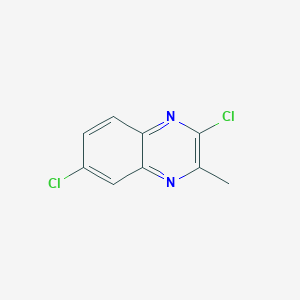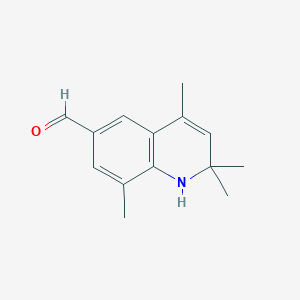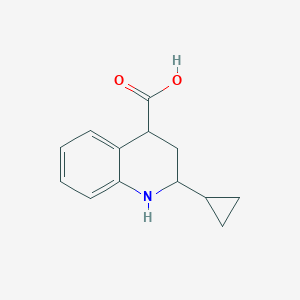
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is an organic compound that features a thiophene ring substituted with a trimethylsilyl group and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride or other silylating agents. This step often requires the presence of a base to facilitate the substitution reaction.
Formation of the Oxime: The oxime functional group is formed by reacting acetaldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the trimethylsilyl group can provide steric protection and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Trimethylsilyl Compounds: Compounds like trimethylsilyl chloride and trimethylsilyl acetylene have the trimethylsilyl group.
Oxime Compounds: Acetaldehyde oxime and benzaldehyde oxime are examples of compounds with the oxime functional group.
Uniqueness
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NOSSi |
|---|---|
Poids moléculaire |
213.37 g/mol |
Nom IUPAC |
(Z)-N-(5-trimethylsilylthiophen-2-yl)oxyethanimine |
InChI |
InChI=1S/C9H15NOSSi/c1-5-10-11-8-6-7-9(12-8)13(2,3)4/h5-7H,1-4H3/b10-5- |
Clé InChI |
AKJVNUFIEIMGII-YHYXMXQVSA-N |
SMILES isomérique |
C/C=N\OC1=CC=C(S1)[Si](C)(C)C |
SMILES canonique |
CC=NOC1=CC=C(S1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)





![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)

